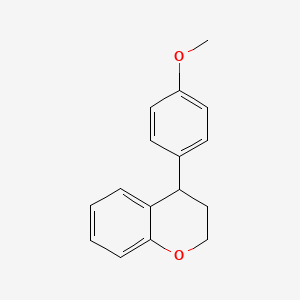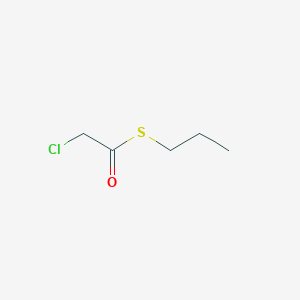![molecular formula C18H37ClN2O B14315842 1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 109796-03-4](/img/structure/B14315842.png)
1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents
Preparation Methods
The synthesis of 1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-hexyl-2,3-dihydro-1H-imidazole with an appropriate alkylating agent, such as octyl chloride, in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets, such as enzymes and cell membranes, through electrostatic interactions and hydrogen bonding . These interactions can lead to the disruption of normal cellular processes, resulting in antimicrobial or other biological effects .
Comparison with Similar Compounds
1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Hexyl-3-methylimidazolium chloride: Similar in structure but lacks the octyloxy group, which may affect its solubility and reactivity.
1-Methyl-3-octylimidazolium chloride: Contains a longer alkyl chain, which can influence its physicochemical properties and applications.
The uniqueness of this compound lies in its specific combination of alkyl and alkoxy groups, which confer distinct solubility, stability, and reactivity characteristics .
Properties
CAS No. |
109796-03-4 |
|---|---|
Molecular Formula |
C18H37ClN2O |
Molecular Weight |
333.0 g/mol |
IUPAC Name |
1-hexyl-3-(octoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C18H36N2O.ClH/c1-3-5-7-9-10-12-16-21-18-20-15-14-19(17-20)13-11-8-6-4-2;/h14-15H,3-13,16-18H2,1-2H3;1H |
InChI Key |
PZFFLYRRYXXCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCN1C[NH+](C=C1)CCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


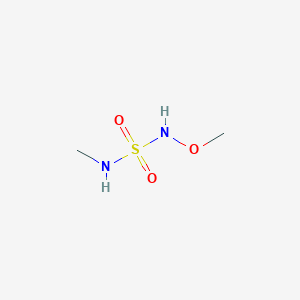
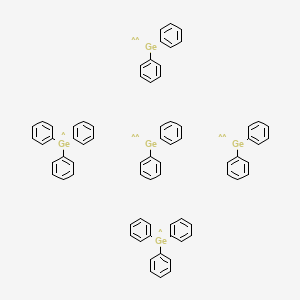
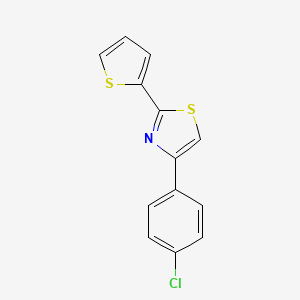

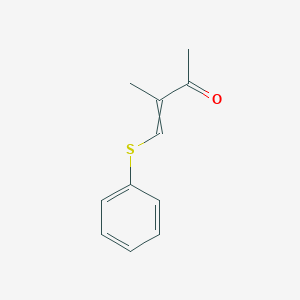
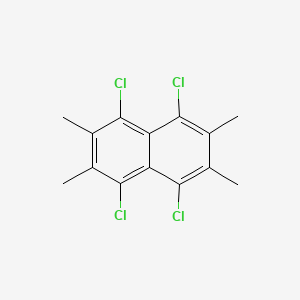
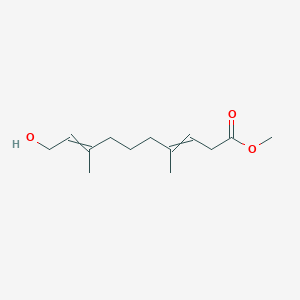
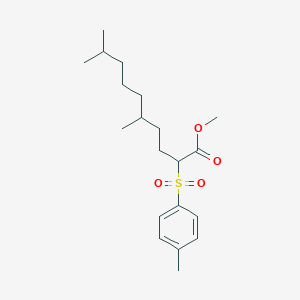
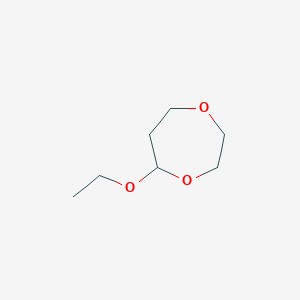

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
